molecular formula C25H22ClN5O2S B11418763 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11418763
M. Wt: 492.0 g/mol
InChI Key: ZLTIUPWFRJMYAJ-UHFFFAOYSA-N
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Description

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that features a triazoloquinazoline core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of tert-butyl and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride and a base such as pyridine to neutralize the generated hydrochloric acid.

    Chlorophenyl Substitution: The final step involves the substitution of a hydrogen atom with a chlorophenyl group, often using a chlorophenyl halide and a suitable base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group may yield tert-butyl alcohol, while nucleophilic substitution at the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: Similar structure but with a methyl group instead of a chlorine atom.

    3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE contributes to its unique chemical properties, including its reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(3-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H22ClN5O2S/c1-25(2,3)16-11-13-19(14-12-16)34(32,33)24-23-28-22(27-18-8-6-7-17(26)15-18)20-9-4-5-10-21(20)31(23)30-29-24/h4-15H,1-3H3,(H,27,28)

InChI Key

ZLTIUPWFRJMYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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